molecular formula C11H9Cl2N3OS2 B5614295 N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B5614295
M. Wt: 334.2 g/mol
InChI Key: LJBGFJVANZKRSY-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is a chemical compound with potential applications in various fields of chemistry and pharmacology. While specific studies on this exact compound are limited, research on similar compounds provides insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of similar compounds often involves carbodiimide condensation catalysis, a method that allows for the creation of complex chemical structures in a convenient and fast manner. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives has been achieved using this method, indicating a potential pathway for synthesizing related compounds like N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds shows a 'V' shape with angles between aromatic planes, suggesting a complex and potentially active molecular geometry. For instance, the structure of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides reveals such a geometry, which may be reflective of the structural characteristics of N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical properties of related compounds often involve intermolecular interactions, such as hydrogen bonds and other non-covalent interactions, which are crucial for their reactivity and potential applications. For example, the compound 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide exhibits C—H⋯O intermolecular interactions, forming specific molecular arrangements (Saravanan et al., 2016).

Physical Properties Analysis

The physical properties of such compounds are often characterized by crystallography, revealing detailed information about their molecular arrangements and potential solid-state behaviors. This is exemplified in studies like those on N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, which provide insights into the molecular orientations and interactions within the crystal lattice (Ismailova et al., 2014).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS2/c1-6-15-16-11(19-6)18-5-10(17)14-7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBGFJVANZKRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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